1-[(2R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a nucleoside analog that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an azido group, a hydroxyl group, and a hydroxymethyl group attached to an oxolane ring, which is further connected to a pyrimidine-2,4-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multi-step reactions. One common approach includes the following steps:
Protection of hydroxyl groups: The hydroxyl groups on the oxolane ring are protected using suitable protecting groups.
Introduction of the azido group: The azido group is introduced via nucleophilic substitution reactions.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-[(2R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The azido group plays a crucial role in inhibiting viral replication by targeting viral enzymes and disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Uridine: A naturally occurring nucleoside with a similar structure but lacks the azido group.
5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: A fluorinated analog with distinct chemical properties.
2′,2′-Difluorodeoxyuridine: Another nucleoside analog with fluorine substitutions.
Uniqueness
1-[(2R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to the presence of the azido group, which imparts specific chemical reactivity and biological activity not found in its analogs .
Properties
Molecular Formula |
C9H11N5O5 |
---|---|
Molecular Weight |
269.21 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O5/c10-13-12-6-7(17)4(3-15)19-8(6)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)/t4-,6?,7+,8-/m1/s1 |
InChI Key |
MRUKYOQQKHNMFI-PDVZPSIWSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)N=[N+]=[N-] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N=[N+]=[N-] |
Origin of Product |
United States |
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